N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, also known as BRD7389, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.
Wirkmechanismus
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide works by binding to the acetyl-lysine recognition pocket of BET proteins, preventing them from binding to acetylated histones. This results in the downregulation of oncogene expression, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-proliferative effects on cancer cells, including those derived from leukemia, lymphoma, and solid tumors. It has also been found to induce apoptosis in cancer cells, while sparing normal cells. Additionally, this compound has been shown to inhibit tumor growth in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of oncogene expression. However, one limitation is that it may not be effective in all types of cancer, as some tumors may not be dependent on BET proteins for their growth.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer drugs. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans. Finally, research is needed to identify biomarkers that can predict which patients are most likely to benefit from treatment with this compound.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide involves a multi-step process that includes the reaction of 5-bromo-2-pyridinylamine with 4-isopropylbenzaldehyde, followed by the addition of acryloyl chloride. The final product is purified by column chromatography to obtain a white crystalline solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential use in cancer research. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, this compound targets the bromodomain and extraterminal (BET) family of proteins, which are involved in the transcriptional regulation of oncogenes.
Eigenschaften
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c1-12(2)14-6-3-13(4-7-14)5-10-17(21)20-16-9-8-15(18)11-19-16/h3-12H,1-2H3,(H,19,20,21)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCDMTKAWHSZNA-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.